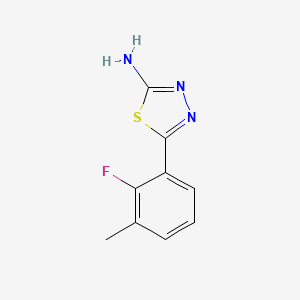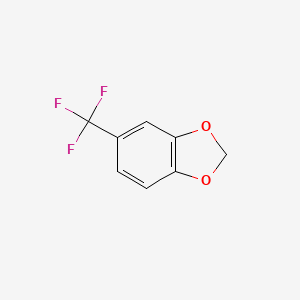
5-(Trifluoromethyl)-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 5-(Trifluoromethyl)benzo[d][1,3]dioxole typically involves nucleophilic substitution reactions. . The reaction conditions often require the use of a base and a solvent to facilitate the nucleophilic substitution.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.
化学反应分析
5-(Trifluoromethyl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
5-(Trifluoromethyl)benzo[d][1,3]dioxole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 5-(Trifluoromethyl)benzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be due to the inhibition of epidermal growth factor receptor (EGFR) and the induction of apoptosis in cancer cells . Additionally, its antiparasitic activity may involve the inhibition of key enzymes or pathways essential for parasite survival .
相似化合物的比较
5-(Trifluoromethyl)benzo[d][1,3]dioxole can be compared with other benzodioxole derivatives, such as:
Benzo[d][1,3]dioxole-5-carbaldehyde: This compound shares a similar core structure but differs in its functional groups, leading to different chemical properties and applications.
Difluorobenzo[d][1,3]dioxole: Another related compound, which has been used in pharmaceutical research for its potential therapeutic effects.
The uniqueness of 5-(Trifluoromethyl)benzo[d][1,3]dioxole lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability, making it a valuable compound in drug development .
属性
分子式 |
C8H5F3O2 |
|---|---|
分子量 |
190.12 g/mol |
IUPAC 名称 |
5-(trifluoromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2 |
InChI 键 |
KPBAALQWUKRVRY-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13685077.png)
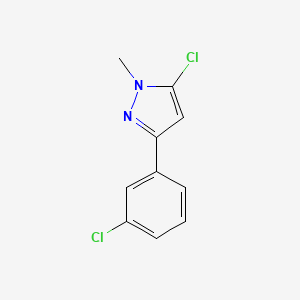
![9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13685096.png)
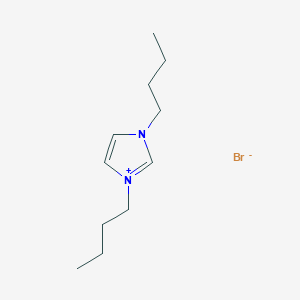
![Imidazo[1,5-a]quinoline-1-carboxylic Acid](/img/structure/B13685110.png)
![N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine](/img/structure/B13685116.png)
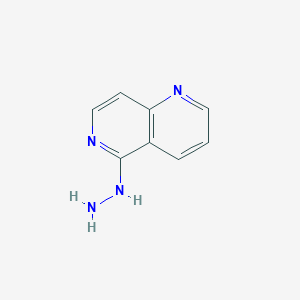
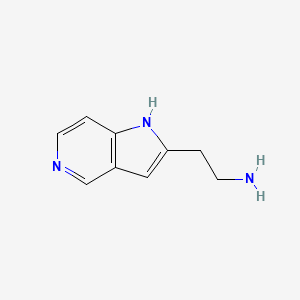

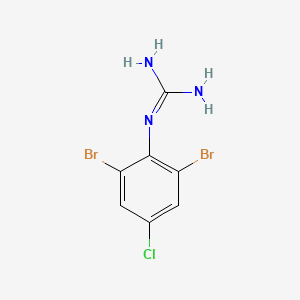
![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13685133.png)
![2,3,6-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13685139.png)
![8-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13685144.png)
